2,6-Dibromo-3-(difluoromethyl)pyridine
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Overview
Description
2,6-Dibromo-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both bromine and fluorine atoms in the pyridine ring imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2,6-Dibromo-3-(difluoromethyl)pyridine typically involves the bromination of 2,6-dimethylpyridine using dibromohydantoin as a brominating agent. The reaction is carried out in carbon tetrachloride as a solvent, with the addition of an initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is refluxed at 80°C for one hour, followed by filtration and purification through column chromatography . This method is efficient, yielding the desired product with high purity under relatively mild conditions.
Chemical Reactions Analysis
2,6-Dibromo-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The difluoromethyl group can participate in addition reactions, potentially forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2,6-Dibromo-3-(difluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(difluoromethyl)pyridine is primarily related to its ability to undergo substitution reactions. The bromine atoms can be replaced by other functional groups, allowing the compound to act as an intermediate in the synthesis of various derivatives. The difluoromethyl group can also interact with biological targets through hydrogen bonding, potentially influencing the activity of enzymes and receptors .
Comparison with Similar Compounds
2,6-Dibromo-3-(difluoromethyl)pyridine can be compared with other halogenated pyridines, such as:
2,6-Dibromopyridine: Lacks the difluoromethyl group, making it less versatile in certain synthetic applications.
3-(Difluoromethyl)pyridine: Contains only the difluoromethyl group without the bromine atoms, which may limit its reactivity in substitution reactions.
The presence of both bromine and fluorine atoms in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various chemical transformations.
Properties
Molecular Formula |
C6H3Br2F2N |
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Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,6-dibromo-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H |
InChI Key |
GWQYBNSUEHAHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Br)Br |
Origin of Product |
United States |
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